2-(3-tert-butylphenyl)-2-methylpropan-1-amine hydrochloride
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Overview
Description
2-(3-tert-butylphenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a tert-butyl group attached to a phenyl ring, which is further connected to a methylpropan-1-amine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-tert-butylphenyl)-2-methylpropan-1-amine hydrochloride typically involves several steps:
Formation of the tert-butylphenyl intermediate: This step involves the alkylation of phenol with tert-butyl chloride in the presence of a base such as potassium carbonate.
Introduction of the methylpropan-1-amine group: The intermediate is then subjected to a Friedel-Crafts alkylation reaction with 2-chloropropane in the presence of a Lewis acid catalyst like aluminum chloride.
Conversion to the amine: The resulting product is then treated with ammonia or an amine source to introduce the amine group.
Formation of the hydrochloride salt: Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to introduce the tert-butyl group and other functional groups in a controlled manner, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(3-tert-butylphenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the hydrochloride salt can be replaced with other nucleophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amine derivatives
Substitution: Alkylated amine derivatives
Scientific Research Applications
2-(3-tert-butylphenyl)-2-methylpropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-tert-butylphenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity to receptors or enzymes. The amine group can form hydrogen bonds with target molecules, enhancing its activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(3-tert-Butylphenyl)-2-methylpropanal: Shares a similar structure but with an aldehyde group instead of an amine.
2,2-bis(4-hydroxy-3-tert-butylphenyl)propane: Contains two tert-butylphenyl groups connected by a propane moiety.
Phenylboronic acid: Contains a phenyl group with boronic acid functionality, used in organic synthesis.
Uniqueness
2-(3-tert-butylphenyl)-2-methylpropan-1-amine hydrochloride is unique due to its combination of a tert-butyl group and an amine group, providing both steric and electronic effects that can be exploited in various chemical and biological applications. Its hydrochloride salt form enhances its solubility and stability, making it more versatile compared to similar compounds .
Properties
CAS No. |
1823880-98-3 |
---|---|
Molecular Formula |
C14H24ClN |
Molecular Weight |
241.8 |
Purity |
95 |
Origin of Product |
United States |
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